

Go6976: Application Notes and Protocols for Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isozymes. [1][2][3] It demonstrates high affinity for the ATP-binding site of conventional PKC isoforms, particularly PKCα and PKCβ1, exhibiting inhibitory concentrations in the low nanomolar range. [1][2][3][4] **Go6976** is a valuable tool for studying the physiological roles of these kinases and for screening potential therapeutic agents. This document provides detailed protocols for utilizing **Go6976** in kinase assays and summarizes its inhibitory activity against a panel of kinases.

Mechanism of Action

Go6976 acts as an ATP-competitive inhibitor, binding to the catalytic domain of target kinases and preventing the transfer of the gamma-phosphate from ATP to the substrate.[5] It shows a strong preference for Ca2+-dependent PKC isoforms (conventional PKCs) over Ca2+-independent isoforms (novel and atypical PKCs).[2][3][4]

Target Profile and Potency

Go6976 has been characterized against a variety of protein kinases. The following table summarizes its inhibitory potency (IC50) for several key targets.



Kinase Target	IC50 (nM)	Species	Notes
ΡΚCα	2.3[1][2][3]	Rat Brain	Highly potent inhibition of this conventional PKC isoform.
РКСβ1	6.2[1][2][3]	Rat Brain	Strong inhibition of another conventional PKC isoform.
PKC (total)	7.9[1][2][3]	Rat Brain	Potent inhibition of the overall PKC population in rat brain.
PKC (general)	20[6][7]	Not Specified	General reported potency for PKC.
JAK2	130[2][3]	Not Specified	Also inhibits Janus kinase 2.
Flt3	Potent inhibitor[1][8]	Not Specified	Activity against Fms- like tyrosine kinase 3.
TrkA	5[2][3]	Not Specified	Inhibition of Tropomyosin receptor kinase A.
TrkB	30[2][3]	Not Specified	Inhibition of Tropomyosin receptor kinase B.
ΡΚCδ	> 3000[2][3]	Not Specified	Significantly less potent against this novel PKC isoform.
ΡΚCε	> 3000[2][3]	Not Specified	Significantly less potent against this novel PKC isoform.
РКСζ	> 3000[2][3]	Not Specified	No significant inhibition of this

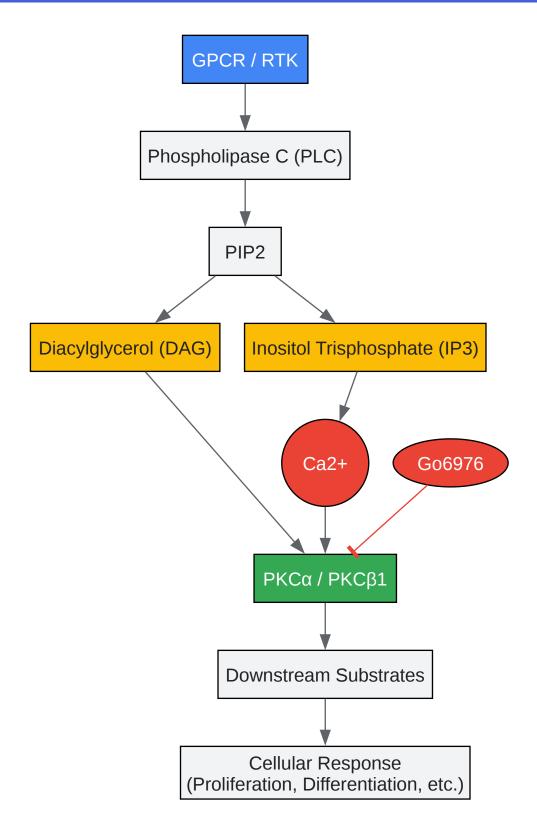


atypical PKC isoform.

Signaling Pathways

Go6976 can be used to investigate signaling pathways regulated by its target kinases. Below are simplified diagrams of key pathways.

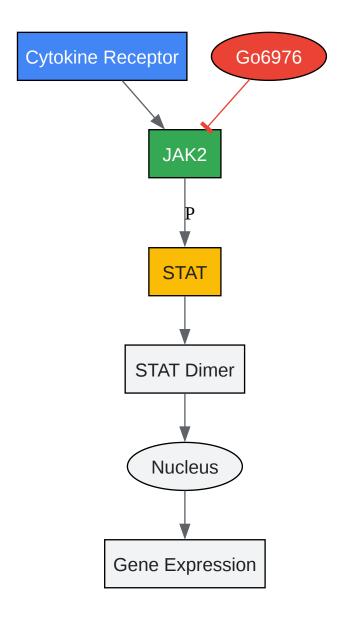




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Figure 1: Simplified PKC α/β Signaling Pathway.





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Figure 2: Simplified JAK2/STAT Signaling Pathway.

Experimental Protocols

Here we provide protocols for a traditional radioactive kinase assay and a modern, non-radioactive luminescence-based kinase assay to determine the inhibitory activity of **Go6976**.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay for PKC

This protocol is adapted from a method for measuring PKC activity from rat brain extracts.[1]



Materials:

- Purified active PKCα or PKCβ1 enzyme
- Go6976
- Histone H1 (substrate)
- [y-32P]ATP
- Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂
- Lipid Activators: Phosphatidylserine and Diolein
- Dithiothreitol (DTT)
- Stop Solution: 8.5% H₃PO₄
- Nitrocellulose filters (0.45 μm)
- · Scintillation counter and scintillation fluid

Procedure:



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Figure 3: Workflow for the Radioactive Kinase Assay.

Prepare the Assay Mixture: In a microcentrifuge tube, prepare a 200 μL reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM DTT, 1 μg of phosphatidylserine, 0.2 μg of diolein, 40 μg of histone H₁, and 5-10 units of PKC enzyme.[1]



- Add Inhibitor: Add Go6976 at the desired final concentrations (e.g., a serial dilution from 1 nM to 10 μM). Include a vehicle control (e.g., DMSO).
- Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for 10 minutes at room temperature.
- Initiate Reaction: Start the kinase reaction by adding [y-32P]ATP to a final concentration of 10 μM (specific activity of ~1 μCi/ml).[1]
- Incubation: Incubate the reaction for 5 minutes at 30°C.[1]
- Stop Reaction: Terminate the reaction by adding 2 ml of 8.5% H₃PO₄.[1]
- Filter: Filter the reaction mixture through a 0.45-μm nitrocellulose filter to capture the phosphorylated histone H1.[1]
- Wash: Wash the filters three times with 2 ml of 8.5% H₃PO₄ to remove unincorporated [y³²P]ATP.
- Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each Go6976 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol provides a general framework for using a commercially available luminescence-based kinase assay kit, such as the Kinase-Glo® assay from Promega.[9][10] This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[9][10] A decrease in luminescence indicates higher kinase activity.

Materials:

Purified active PKCα or PKCβ1 enzyme



• Go6976

- Suitable PKC substrate peptide (e.g., a synthetic peptide derived from a known PKC substrate)
- Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
- Kinase reaction buffer (specific to the kinase, but a general buffer could be 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:



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Figure 4: Workflow for the Luminescence-Based Kinase Assay.

- Prepare Kinase Reaction: In the wells of a white, opaque multiwell plate, add the kinase, substrate, and kinase reaction buffer. The final volume of the kinase reaction is typically 10-25 μL.
- Add Inhibitor: Add Go6976 at various concentrations. Include a "no kinase" control (for background) and a "vehicle" control (for 100% activity).
- Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP
 concentration should be at or near the Km for the specific kinase, if known, to ensure
 sensitive detection of ATP-competitive inhibitors.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.



- Detection: Add an equal volume of the Kinase-Glo® Reagent to each well.
- Incubation for Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Measure Luminescence: Read the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each Go6976 concentration and determine the IC50 value.

Troubleshooting and Considerations

- Solubility: **Go6976** is soluble in DMSO.[2][3] Prepare a concentrated stock solution in DMSO and dilute it in the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity.
- ATP Concentration: For ATP-competitive inhibitors like Go6976, the apparent IC50 value will
 be dependent on the ATP concentration in the assay. It is recommended to use an ATP
 concentration close to the Km of the kinase for accurate determination of potency.
- Enzyme and Substrate Concentrations: Optimize the concentrations of the kinase and substrate to ensure the assay is in the linear range and provides a good signal-to-background ratio.
- Controls: Always include appropriate controls, such as "no enzyme," "no substrate," and "vehicle" (inhibitor solvent) controls, to ensure the validity of the results.

Conclusion

Go6976 is a powerful and selective tool for investigating the roles of conventional PKC isoforms and other susceptible kinases in cellular signaling. The protocols provided here offer a starting point for researchers to incorporate **Go6976** into their kinase assay workflows, enabling detailed studies of kinase function and the discovery of novel kinase inhibitors.

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